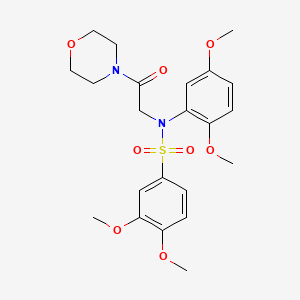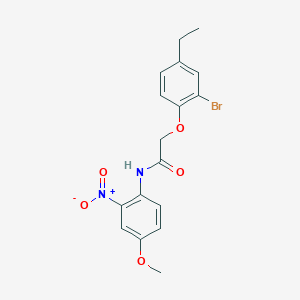![molecular formula C16H18BrNO3 B4072977 1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4072977.png)
1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol
Übersicht
Beschreibung
1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol, also known as "ICI-118,551" is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. The compound is synthesized using a multi-step chemical process, and its mechanism of action involves blocking the binding of epinephrine and norepinephrine to beta-2 adrenergic receptors, leading to a decrease in intracellular cAMP levels.
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol involves blocking the binding of epinephrine and norepinephrine to beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are activated by epinephrine and norepinephrine, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. By blocking the binding of epinephrine and norepinephrine to beta-2 adrenergic receptors, this compound leads to a decrease in intracellular cAMP levels, which can have downstream effects on smooth muscle tone, glucose metabolism, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block beta-2 adrenergic receptor signaling. This can have downstream effects on a variety of physiological processes, including smooth muscle tone, glucose metabolism, and immune function. For example, beta-2 adrenergic receptor signaling plays a key role in the regulation of smooth muscle tone in the airways, and blocking this signaling pathway can lead to bronchoconstriction. Similarly, beta-2 adrenergic receptor signaling plays a key role in the regulation of glucose metabolism, and blocking this signaling pathway can lead to hyperglycemia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol in lab experiments are primarily related to its selectivity for beta-2 adrenergic receptors. This allows researchers to specifically study the physiological and biochemical effects of beta-2 adrenergic receptor signaling, without the confounding effects of other signaling pathways. However, the limitations of using this compound in lab experiments include its potential off-target effects on other signaling pathways, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol. One area of research is focused on developing more selective beta-2 adrenergic receptor antagonists, which could be used to specifically target different physiological and biochemical processes. Another area of research is focused on developing new methods for studying beta-2 adrenergic receptor signaling, such as the use of optogenetic tools to selectively activate or inhibit beta-2 adrenergic receptor signaling in specific cell types. Finally, there is ongoing research focused on understanding the role of beta-2 adrenergic receptor signaling in various disease states, such as asthma, diabetes, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. The compound is used to block the binding of epinephrine and norepinephrine to beta-2 adrenergic receptors, leading to a decrease in intracellular cAMP levels. This allows researchers to study the downstream effects of beta-2 adrenergic receptor signaling, such as the regulation of smooth muscle tone, glucose metabolism, and immune function.
Eigenschaften
IUPAC Name |
1-(4-bromoanilino)-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-20-15-6-8-16(9-7-15)21-11-14(19)10-18-13-4-2-12(17)3-5-13/h2-9,14,18-19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIXJKJALVGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4072898.png)
![2-methoxy-6-{[methyl(1-pyridin-3-ylpropyl)amino]methyl}phenol](/img/structure/B4072906.png)
![6-amino-8-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072910.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride](/img/structure/B4072915.png)
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072921.png)
![2-ethoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072925.png)
![8-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072927.png)

![methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4072947.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4072962.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4072989.png)
![N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4072993.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4073008.png)